molecular formula C24H28ClN5O2 B560031 GSK-J4 hydrochloride CAS No. 1797983-09-5

GSK-J4 hydrochloride

Cat. No. B560031
CAS RN: 1797983-09-5
M. Wt: 454
InChI Key: TYXWLTBYINKVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-J4 hydrochloride is an ethyl ester derivative of the JMJD3 selective histone demethylase inhibitor GSK-J1 . It acts as a prodrug and is rapidly hydrolyzed in cells to the otherwise cell impermeable GSK-J1 . It is the first selective inhibitor of the H3K27 histone demethylase JMJD3 and UTX with an IC50 of 60 nM .


Synthesis Analysis

The synthesis of GSK-J4 hydrochloride involves heating the reaction mixture in a Biotage Initiator microwave to 150 °C for 2.5 hours . The reaction mixture is then dissolved in DMSO to make the sample up to 1 mL and purified by MDAP .


Molecular Structure Analysis

The molecular formula of GSK-J4 hydrochloride is C24H28ClN5O2 . It has a molecular weight of 454.0 g/mol . The InChI and Canonical SMILES of GSK-J4 hydrochloride are also provided .


Chemical Reactions Analysis

GSK-J4 hydrochloride is a potent dual inhibitor of H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A . It inhibits LPS-induced TNF-α production in human primary macrophages .


Physical And Chemical Properties Analysis

GSK-J4 hydrochloride has a molecular weight of 454.0 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . It also has 8 rotatable bonds .

Safety And Hazards

GSK-J4 hydrochloride is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation .

Future Directions

GSK-J4 hydrochloride has shown promise in treating hyperlipidemia-induced cardiomyocyte injury by targeting epigenetic modulations . It has also been found to limit inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells . Furthermore, it has been suggested as a potential anti-cancer agent . Future research will likely continue to explore these and other potential therapeutic applications of GSK-J4 hydrochloride.

properties

IUPAC Name

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXWLTBYINKVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK-J4 hydrochloride

Q & A

Q1: What is the primary mechanism of action of GSK-J4 hydrochloride, and how does this relate to its potential against Toxoplasma gondii?

A: GSK-J4 hydrochloride is a potent and selective inhibitor of histone lysine demethylases, specifically the JMJD3/UTX and JMJD2 families. [] While its exact mechanism against Toxoplasma gondii is not fully elucidated in the provided abstract, it's plausible that its inhibitory action on these epigenetic regulators interferes with crucial parasite gene expression patterns. This disruption could lead to impaired parasite growth and survival. Further research is needed to confirm the specific targets and downstream effects of GSK-J4 hydrochloride in the context of Toxoplasma gondii.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.